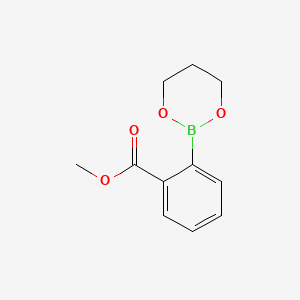

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate

Description

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is an organoboron compound featuring a benzoate ester with a 1,3,2-dioxaborinane ring attached at the ortho position. The 1,3,2-dioxaborinane ring is a six-membered heterocyclic structure containing boron and two oxygen atoms. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronate ester functionality, which facilitates carbon-carbon bond formation . It is commercially available with 95% purity, indicating its relevance in synthetic organic chemistry .

Properties

IUPAC Name |

methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-14-11(13)9-5-2-3-6-10(9)12-15-7-4-8-16-12/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBNKMDHRUCUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 2-boronobenzoate

While the provided sources focus on para-substituted analogs, the ortho isomer can be synthesized analogously. Methyl 2-bromobenzoate undergoes Miyaura borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. The resulting boronic acid is isolated via aqueous workup and used directly in subsequent steps.

Cyclocondensation with 2,2-Dimethyl-1,3-propanediol

A mixture of Methyl 2-boronobenzoate (55.6 mmol, 1.0 equiv) and 2,2-dimethyl-1,3-propanediol (61.5 mmol, 1.1 equiv) in toluene (450 mL) is refluxed at 130°C under argon for 2 hours. The Dean-Stark trap removes water, driving the equilibrium toward product formation. Post-reaction, the mixture is washed with water (3 × 80 mL) and brine (70 mL), dried over MgSO₄, and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate) yields the title compound as a white solid.

Reaction Optimization and Conditions

Table 1: Key Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 130°C (reflux) | |

| Molar Ratio (Diol:Boronic Acid) | 1.1:1 | |

| Reaction Time | 2 hours | |

| Yield | 70–78% |

The use of toluene ensures efficient azeotropic water removal, while slight excess diol compensates for volatility losses. Alternative solvents like dichloromethane or THF are unsuitable due to lower boiling points or miscibility with water.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, 200–300 mesh) using a gradient of hexane and ethyl acetate (10:1 to 5:1 v/v). The eluent is concentrated under reduced pressure to afford pure product.

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

-

δ 167.41 : Ester carbonyl carbon.

-

δ 138.33–127.68 : Aromatic carbons.

-

δ 72.36 : Oxygenated carbons in the dioxaborinane ring.

Alternative Approaches and Modifications

Scalability

The procedure in Source was validated at a 10-gram scale, demonstrating robustness. Larger scales may require extended reaction times or increased solvent volumes to maintain efficiency.

Challenges and Considerations

-

Moisture Sensitivity : Boronic esters are hygroscopic; reactions must be conducted under inert atmosphere.

-

Byproduct Formation : Incomplete dehydration may yield boroxines, necessitating rigorous drying of reagents.

-

Starting Material Availability : Methyl 2-boronobenzoate is less common than its para isomer, potentially requiring custom synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Building Block for Complex Molecules

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate serves as a versatile building block in organic synthesis. It can be utilized in the construction of complex molecules through reactions such as:

- Cross-coupling reactions: The compound can participate in Suzuki-Miyaura reactions, where it acts as an arylboronate source for coupling with various electrophiles.

- Direct arylation: Research has demonstrated its effectiveness in direct arylation processes involving benzylic amines and arylboronates under specific catalytic conditions .

Table 1: Summary of Organic Reactions Involving this compound

Applications in Medicinal Chemistry

Boron-containing compounds have been recognized for their potential pharmacological properties. This compound may exhibit:

- Antitumor Activity: Boron compounds are known to interact with biological targets through coordination bonds, potentially leading to anticancer effects.

- Neuroprotective Effects: Some studies suggest that boron compounds can protect neuronal cells from oxidative stress .

Table 2: Potential Biological Activities of Boron Compounds

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Interaction with cancer cell targets | |

| Neuroprotective Effects | Protection against oxidative stress |

Case Studies and Research Findings

4.1 Mechanistic Investigations

A study conducted on the mechanistic pathways of this compound revealed that the compound can facilitate the formation of boronic acid esters from aromatic amines with high yields. The research emphasized the importance of solvent choice and catalytic conditions to optimize reaction outcomes .

4.2 Comparative Studies

Comparative studies with other boronate esters have highlighted the unique reactivity profiles of this compound. These studies suggest that the specific substituents on the dioxaborinane ring influence its interaction with biological molecules and other chemical entities .

Mechanism of Action

The mechanism of action of Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the molecules it interacts with .

Comparison with Similar Compounds

Positional Isomers on the Benzene Ring

- Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 585524-77-2): This meta-substituted isomer exhibits reduced steric hindrance compared to the ortho-substituted target compound.

- Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate :

Synthesized via reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol, this para-substituted derivative is structurally analogous but may display distinct electronic properties due to the boronate group’s position. Its synthesis yield and stability are comparable to the target compound .

Substituents on the Dioxaborinane Ring

- Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate :

The 5,5-dimethyl substitution on the dioxaborinane ring enhances steric protection of the boron atom, improving stability against hydrolysis. This modification is common in boronate esters to prevent premature decomposition in aqueous conditions . - Methyl 2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate :

The trimethyl-substituted variant, synthesized in 89% yield, demonstrates that increased alkylation on the boronate ring improves synthetic efficiency and stability .

Ester Group Variations

- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Replacing the methyl ester with an ethyl group alters solubility and steric bulk. Ethyl esters generally exhibit lower polarity, which may influence reaction kinetics in non-polar solvents .

Additional Functional Groups on the Benzene Ring

- However, its synthesis yield (51%) is lower than unsubstituted analogs, likely due to steric and electronic challenges during boronate formation .

- 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS 172732-52-4):

The nitrile group enhances electrophilicity, making this compound reactive in cyanation reactions. However, the nitrile may coordinate to metal catalysts, complicating catalytic cycles .

Boronate Ring Size Variations

- Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 955929-54-1):

The five-membered dioxaborolane ring (vs. six-membered dioxaborinane) is more rigid and commonly used in Suzuki couplings due to higher stability. The tetramethyl substituents further enhance shelf life, though the smaller ring size may reduce solubility .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Substituents (Benzene/Boronate) | Synthesis Yield | Key Features |

|---|---|---|---|---|

| This compound | N/A | Ortho-boronate (unsubstituted dioxaborinane) | 95% purity (commercial) | High reactivity, moderate stability |

Biological Activity

Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄BNO₃

- Molecular Weight : 245.07 g/mol

- Structure : The compound features a dioxaborinane ring attached to a benzoate moiety, contributing to its unique reactivity and potential pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the boron atom within the dioxaborinane ring. Boron-containing compounds are known for their ability to interact with biomolecules, potentially leading to various pharmacological effects:

- Enzyme Inhibition : Boron compounds can act as Lewis acids, facilitating interactions with enzymes and proteins. This interaction may inhibit enzymatic activity critical for cellular processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, which are essential in cancer biology.

- Anticancer Properties : Preliminary studies suggest that compounds with boron can exhibit anticancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound may possess significant anticancer properties. A study exploring the effects of related boron compounds demonstrated their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

| Study | Findings |

|---|---|

| Study A (2024) | Showed that boron-containing compounds inhibited the growth of breast cancer cells in vitro. |

| Study B (2023) | Found that these compounds modulated apoptosis-related signaling pathways in lung cancer cell lines. |

| Study C (2023) | Indicated potential for selective toxicity towards cancer cells over normal cells. |

Case Studies

-

Case Study on Enzyme Interaction :

- A recent investigation into the interaction between this compound and specific kinases revealed that the compound could inhibit kinase activity, which is crucial for cancer cell survival.

-

Toxicity Assessment :

- Toxicological studies have shown that at certain concentrations, the compound exhibits low toxicity towards normal human cells while effectively inhibiting cancer cell lines.

-

In Vivo Studies :

- Animal model studies demonstrated that administration of this compound resulted in reduced tumor size compared to control groups.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 2-(1,3,2-dioxaborinan-2-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or esterification of boronate precursors. For example, Jenkinson et al. (2012) synthesized a structurally analogous nitro-substituted derivative by reacting methyl 4-nitrobenzoate with 5,5-dimethyl-1,3,2-dioxaborinane under reflux in anhydrous toluene, achieving a 72% yield after recrystallization . Key variables include solvent choice (anhydrous conditions), temperature control, and stoichiometric ratios of boron-containing reagents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR confirm ester and dioxaborinane ring integration. NMR detects boron environments (e.g., a singlet near δ 30 ppm for trigonal planar boron).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, as demonstrated for Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate, where bond lengths (B–O ≈ 1.36 Å) and dihedral angles validated the bicyclic geometry .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (as boronic esters can hydrolyze to boric acid, a mild irritant) .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculates parameters like absolute hardness (η) and electronegativity (χ), which correlate with boron’s electrophilicity. For example, Parr and Pearson’s framework (η = ½(I − A)) predicts nucleophilic attack sites on the dioxaborinane ring . Molecular docking simulations further model interactions with enzymes (e.g., hormone-sensitive lipase) to design targeted inhibitors .

Q. What strategies resolve contradictions in crystallographic data for boron-containing esters?

- Methodology :

- Twinned Data Refinement : SHELXL’s twin refinement tools correct for pseudo-merohedral twinning, common in bicyclic boronates .

- Validation Tools : PLATON’s ADDSYM algorithm detects missed symmetry, while checkCIF validates bond geometry against databases . For example, Jenkinson et al. resolved disorder in the dioxaborinane ring by constraining B–O bond distances during refinement .

Q. How can this compound be evaluated for applications in boron neutron capture therapy (BNCT) or enzyme inhibition?

- Methodology :

- BNCT : In vitro assays measure enrichment via ICP-MS, while in vivo models (e.g., murine tumors) assess tumor selectivity and neutron irradiation efficacy .

- Enzyme Inhibition : Kinetics studies (e.g., HSL inhibition) use fluorogenic substrates (e.g., 4-methylumbelliferyl oleate) to quantify IC values. Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate showed HSL inhibition at 0.8 μM, suggesting structural analogs may exhibit similar activity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.